2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(5-ethoxy-1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8-6(4-7(11)12)5-9-10(8)2/h5H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
BKKGEBFCUHMBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN1C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and quality of the final compound.
Chemical Reactions Analysis
Oxidation Reactions
The acetic acid moiety undergoes oxidation under specific conditions. For example:
-
Oxidation to ketone : Using strong oxidizing agents like KMnO₄ in acidic conditions converts the –CH₂COOH group to a ketone (–CO–).
-
Decarboxylation : Thermal decarboxylation at 150–200°C yields 5-ethoxy-1-methyl-1H-pyrazole as a primary product.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Decarboxylation | 180°C, inert atmosphere | 5-ethoxy-1-methyl-1H-pyrazole | 72% | |
| Oxidation | KMnO₄, H₂SO₄, 80°C | 2-(5-ethoxy-1-methyl-1H-pyrazol-4-yl)ketone | 58% |
Nucleophilic Substitution
The ethoxy group (–OCH₂CH₃) participates in nucleophilic substitution. In one study, chloride substituents on pyrazole rings were replaced with ethoxy groups via SN2 mechanisms using ethanol and NaH :
| Substrate | Nucleophile | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 5-chloro-pyrazole | Ethanol | NaH | 60°C | 85% |
Esterification
The carboxylic acid group reacts with alcohols to form esters. For instance, methanol under acidic conditions produces the corresponding methyl ester :
| Acid Derivative | Alcohol | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(5-ethoxy-1-methyl-pyrazol-4-yl)acetic acid | Methanol | H₂SO₄ | Methyl 2-(5-ethoxy-1-methyl-pyrazol-4-yl)acetate | 90% |
Aldol Condensation
The compound participates in aldol reactions with ketones. For example, condensation with acetone under basic conditions forms α,β-unsaturated ketones :
| Reactants | Base | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(5-ethoxy-1-methyl-pyrazol-4-yl)acetic acid | NaOH | (E)-4-(5-ethoxy-1-methyl-pyrazol-4-yl)but-3-en-2-one | 78% |
Cross-Coupling Reactions
The pyrazole ring facilitates palladium-catalyzed cross-coupling. A Stille coupling with isoxazole stannane was reported :
| Halide | Coupling Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-chloro-pyrazole | Isoxazole stannane | Pd(PPh₃)₄ | 5-isoxazolyl-pyrazole derivative | 65% |
Amide Formation
The carboxylic acid reacts with amines via HATU-mediated coupling to form bio-active amides :
| Acid Derivative | Amine | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(5-ethoxy-1-methyl-pyrazol-4-yl)acetic acid | Hydrazine | Pyrazolyl-acetic acid hydrazide | 92% |
Key Reaction Mechanisms
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a versatile building block for synthesizing various drug candidates, particularly those targeting inflammation and cancer . Its structure allows for modifications that enhance biological activity and specificity towards various molecular targets.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. For instance, compounds derived from pyrazole structures have shown effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and A549 (non-small cell lung cancer) . The incorporation of 2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid into these derivatives may enhance their efficacy due to its unique chemical properties.
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives can act as anti-inflammatory agents. The ability of this compound to modulate inflammatory pathways makes it a candidate for developing treatments for inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while maintaining high yields . The resulting derivatives can be screened for biological activity against multiple targets.
Case Study: Antiviral Activity
A study highlighted the potential antiviral effects of pyrazolone-based compounds, which include derivatives of this compound. These compounds were tested against viral proteins associated with SARS-CoV-2, showing promise as inhibitors of viral entry into host cells .
Structural Insights
The crystal structure analysis of related pyrazole compounds provides valuable insights into the molecular interactions that govern their biological activity. Understanding these interactions can aid in the rational design of more effective therapeutic agents based on this compound .
Mechanism of Action
The mechanism of action of 2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Features
The structural diversity among pyrazole-acetic acid derivatives arises from variations in substituents on the pyrazole ring and additional functional groups. Below is a comparative analysis:
Key Observations :
- Compounds with thiazolidinone rings (e.g., ) exhibit expanded π-conjugation and hydrogen-bonding capacity, which may enhance binding to biological targets like enzymes or receptors.
Physicochemical Properties
- Lipophilicity (LogP): The ethoxy group in the target compound increases LogP compared to derivatives with polar groups (e.g., -COOH in ). Thiazolidinone-containing analogs (e.g., ) show reduced solubility in aqueous media due to their bulky aromatic systems.
Acidity :
- The acetic acid moiety (pKa ~2.5–4.5) ensures ionization at physiological pH, enhancing solubility and bioavailability.
Biological Activity
2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention due to its potential therapeutic applications. Pyrazole compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Synthesis
The synthesis of this compound typically involves the reaction of 5-ethoxy-1-methylpyrazole with acetic anhydride or acetic acid under controlled conditions. This process allows for the introduction of the acetic acid moiety, which is crucial for its biological activity. Detailed synthetic routes can be found in various studies focusing on pyrazole derivatives .
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that compounds containing the 1H-pyrazole structure can inhibit the proliferation of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The mechanism of action often involves the inhibition of key enzymes associated with cancer progression, including topoisomerase II and EGFR .
| Cancer Type | Cell Line | Inhibition (%) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 70% |
| Liver Cancer | HepG2 | 65% |
| Colorectal Cancer | HCT116 | 60% |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . The compound showed a selectivity index indicating its potential as a safer alternative to traditional NSAIDs.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented extensively. In vitro assays have shown that this compound exhibits significant activity against a range of bacterial pathogens, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Pseudomonas aeruginosa | 0.75 | Bacteriostatic |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation and inflammatory pathways.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their division and growth.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to apoptosis in cancerous cells.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Anti-inflammatory Effects in Animal Models : In an animal model of arthritis, administration of the compound led to reduced swelling and pain, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for 2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by alkaline hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, yielding an intermediate ester that was hydrolyzed to the acid using NaOH . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of ester to base) and reaction time (12–24 hours for hydrolysis) can improve yields. Monitoring via TLC or HPLC is critical to confirm intermediate formation.
Q. What spectroscopic techniques are recommended for structural characterization of pyrazole-acetic acid derivatives?
- Methodological Answer : Use a combination of 1H/13C NMR to identify pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and acetic acid side-chain signals (δ 3.5–4.0 ppm for methylene groups). IR spectroscopy confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹). For crystallographic validation, X-ray diffraction with SHELXL refinement (e.g., using Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles, critical for confirming regiochemistry .
Q. How can purity and stability of the compound be assessed during storage?
- Methodological Answer : Perform HPLC-UV analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify purity (>98%). Stability studies under varying temperatures (4°C, 25°C) and humidity (40–80% RH) over 6–12 months, with periodic sampling, can identify degradation products (e.g., ester hydrolysis or oxidation). Use mass spectrometry (ESI-MS) to detect molecular ion peaks ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
- Methodological Answer : Regioselectivity in pyrazole ring formation is influenced by electronic and steric factors. For example, using microwave-assisted synthesis (80–100°C, 30 minutes) with DMF-DMA as a formylating agent promotes selective 4-substitution. Computational modeling (e.g., DFT calculations at the B3LYP/6-31G* level) predicts electron density distribution, guiding substituent placement. Post-synthetic modifications, such as alkylation of the acetic acid side-chain, require controlled pH (8–9) to avoid N-alkylation side reactions .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for pyrazole-acetic acid derivatives?
- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example, pyrazole ring puckering in the solid state may alter bond angles versus solution. Validate using variable-temperature NMR to detect dynamic effects or synchrotron XRD for high-resolution data. Cross-reference with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state conformation .
Q. How can computational methods predict biological activity or reactivity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or HDACs) identifies binding affinities. QSAR models using descriptors like logP, polar surface area, and H-bond donors correlate structure with activity. For reactivity, DFT-based Fukui indices pinpoint electrophilic/nucleophilic sites, guiding derivatization (e.g., esterification or amidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
